Di(N-succinimidyl) adipate

Catalog No.
S729586
CAS No.
59156-70-6
M.F
C14H16N2O8
M. Wt
340.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di(N-succinimidyl) adipate

CAS Number

59156-70-6

Product Name

Di(N-succinimidyl) adipate

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) hexanedioate

Molecular Formula

C14H16N2O8

Molecular Weight

340.28 g/mol

InChI

InChI=1S/C14H16N2O8/c17-9-5-6-10(18)15(9)23-13(21)3-1-2-4-14(22)24-16-11(19)7-8-12(16)20/h1-8H2

InChI Key

LZZXZDMVRZJZST-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)ON2C(=O)CCC2=O

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)ON2C(=O)CCC2=O

Protein Crosslinking and Structural Analysis

DSA acts as a homobifunctional cross-linker, meaning it possesses two identical reactive groups that can covalently bind to primary amines (-NH2) on biomolecules, primarily targeting lysine residues and N-termini of proteins. This feature allows researchers to:

  • Study protein-protein interactions: By crosslinking proteins involved in specific biological processes, scientists can gain insights into their assembly and function. ()
  • Determine protein structure: Crosslinking combined with techniques like mass spectrometry or X-ray crystallography can provide additional structural information about protein complexes, complementing other structural analysis methods. ()

Biomolecule Labeling and Conjugation

DSA's ability to react with primary amines makes it valuable for labeling various biomolecules like:

  • Proteins: Attaching fluorophores, enzymes, or other functionalities to proteins using DSA allows researchers to track their localization, activity, or interactions within cells. ()
  • Oligonucleotides: DSA can be used to conjugate oligonucleotides (short DNA or RNA strands) with dyes, targeting molecules, or other moieties for various applications like in situ hybridization or drug delivery. ()

Cryo-Electron Microscopy (Cryo-EM)

DSA finds use in cryo-EM, a powerful technique for visualizing biomolecules at near-atomic resolution. It can be employed to:

  • Improve protein stability: By crosslinking subunits within a protein complex, DSA can enhance its stability during the challenging freezing process used in cryo-EM, leading to better quality images. ()

Other Applications

DSA has also been explored in other areas of research, including:

  • Modeling sulfatide: Studying the interactions of this brain-specific sugar molecule with other biomolecules using DSA can help researchers understand its role in nervous system development and function. ()
  • Vaccine development: DSA might play a role in developing vaccines by facilitating the conjugation of antigens (molecules that trigger immune response) to carrier molecules, potentially enhancing their immunogenicity. ()

Di(N-succinimidyl) adipate, also known as disuccinimidyl adipate, is a homobifunctional cross-linker widely utilized in biochemical research. Its molecular formula is C14H16N2O8C_{14}H_{16}N_{2}O_{8} and it has a molecular weight of 340.28 g/mol. The compound features two N-hydroxysuccinimide (NHS) ester groups attached to an adipic acid backbone, making it highly reactive towards primary amines, particularly those found in lysine residues and the N-termini of proteins .

The NHS ester groups enable di(N-succinimidyl) adipate to form stable amide bonds upon reaction with primary amines, facilitating the covalent linking of biomolecules. This property is particularly valuable in the context of protein-protein interaction studies and the development of targeted therapeutic strategies, such as Proteolysis-Targeting Chimeras (PROTACs) .

DSAP acts as a cross-linker by covalently attaching to two molecules containing primary amines. The NHS ester groups react with the amine groups, forming amide bonds and linking the two molecules together. This is particularly useful in protein-protein interaction studies where researchers want to stabilize protein complexes or investigate protein interactions [].

In the context of PROTAC development, DSAP serves as a linker molecule that connects a ligand (targeting moiety) to a warhead that degrades a protein of interest. The NHS ester groups of DSAP bind the ligand to the target protein, while the other end interacts with the PROTAC degradation machinery, leading to protein degradation [].

Di(N-succinimidyl) adipate primarily undergoes reactions with primary amines through a nucleophilic attack on the NHS ester groups. This reaction results in the formation of an amide bond while releasing N-hydroxysuccinimide as a byproduct. The general reaction can be summarized as follows:

R NH2+DSAR NH C O NHS+NHS\text{R NH}_2+\text{DSA}\rightarrow \text{R NH C O NHS}+\text{NHS}

Where R represents the biomolecule containing the primary amine group.

Under acidic or basic conditions, di(N-succinimidyl) adipate can hydrolyze, leading to the breakdown of its NHS ester groups. This hydrolysis can reduce its efficiency as a cross-linker .

Di(N-succinimidyl) adipate exhibits significant biological activity due to its ability to covalently link proteins and other biomolecules. This feature allows researchers to stabilize protein complexes, study protein interactions, and develop novel therapeutic agents. In particular, its role in PROTAC technology is noteworthy; it serves as a linker that connects a ligand targeting a specific protein to a warhead that induces protein degradation .

The compound's reactivity with primary amines makes it suitable for labeling various biomolecules, including proteins and glycoconjugates, thus enhancing their detection and analysis in biochemical assays .

The synthesis of di(N-succinimidyl) adipate typically involves the reaction of adipic acid with N-hydroxysuccinimide in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC). The general synthetic route can be outlined as follows:

  • Activation of Adipic Acid: Adipic acid is activated using DCC to form an active ester.
  • Formation of NHS Ester: N-hydroxysuccinimide is added to the activated adipic acid, resulting in the formation of di(N-hydroxysuccinimide) adipate.
  • Purification: The product is purified through crystallization or chromatography techniques.

This synthetic approach yields di(N-succinimidyl) adipate with high purity suitable for biological applications .

Di(Succinimidyl) glutarateShorter aliphatic chainOften used for cross-linking smaller peptidesDisuccinimidyl tartrateContains a tartrate backboneUseful for cross-linking larger proteinsBis(sulfosuccinimidyl) suberateSulfonated version for enhanced solubilityPreferred for aqueous-based reactions

Di(N-succinimidyl) adipate stands out due to its longer aliphatic chain, which provides greater flexibility and distance between linked molecules compared to shorter counterparts like di(succinimidyl) glutarate. This feature allows for more effective stabilization of larger protein complexes during interaction studies .

Research involving di(N-succinimidyl) adipate often focuses on its interactions with various biomolecules. Studies have demonstrated its efficacy in forming stable complexes between proteins, which is essential for understanding dynamic biological processes. The compound's ability to target lysine residues and N-termini enhances its utility in mapping protein interaction networks and elucidating structural information about protein complexes .

Di(N-succinimidyl) adipate belongs to a class of homobifunctional cross-linkers that share similar reactivity profiles but differ in their structural features and applications. Below are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique

XLogP3

-1.2

Hydrogen Bond Acceptor Count

8

Exact Mass

340.09066547 g/mol

Monoisotopic Mass

340.09066547 g/mol

Heavy Atom Count

24

UNII

W98WEU25G4

Dates

Modify: 2023-08-15

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